molecular formula C11H13NO2 B8749185 1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone CAS No. 59839-29-1

1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Cat. No.: B8749185
CAS No.: 59839-29-1
M. Wt: 191.23 g/mol
InChI Key: KXTIMMJONYFHCM-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

59839-29-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(6-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-5-4-9-6-11(14)3-2-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3

InChI Key

KXTIMMJONYFHCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 57.6 g of 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide, 22.6 g of anhydrous sodium acetate, and 76.6 g of acetic acid anhydride in 300 ml of methylene chloride is held at the boiling point for one hour under reflux. 300 ml of water are added thereto, the organic phase is separated, and the aqueous phase is extracted several times with methylene chloride. After evaporation of the methylene chloride extract, the residue is dissolved in dilute sodium hydroxide, stirred for 30 minutes on a boiling water bath, and the reaction product is precipitated by the introduction of carbon dioxide. The filtered substance is recrystallized from ethanol. 43.5 g of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline are obtained. m.p. = 135° - 136° C. (ethanol - diisopropyl ether).
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57.6 g
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22.6 g
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76.6 g
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300 mL
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5.0 g of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline are converted into the bisacetyl compound using acetic anhydride or acetyl chloride/triethylamine, and, without purification, this compound is heated under reflux for 6 hours with 10 ml of diethylamine in 50 ml of ethanol. The mixture is evaporated in vacuo in a rotary evaporator, and the residue is chromatographed on silica gel using ethyl acetate/methanol in the ratio 9:1. A yellow oil which crystallizes on trituration with diethyl ether is obtained. Yield: 5.2 g (78% of theory), melting point: 129°-130°.
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5 g
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reactant
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bisacetyl
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acetyl chloride triethylamine
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